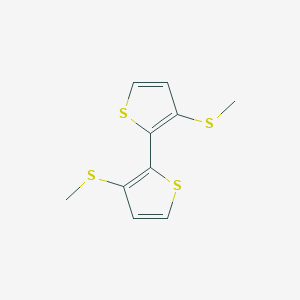

3,3'-Bis(methylthio)-2,2'-bithiophene

Description

3,3'-Bis(methylthio)-2,2'-bithiophene is a sulfur-functionalized bithiophene derivative with methylthio (-SMe) groups at the 3 and 3' positions of the bithiophene backbone. Its synthesis typically involves bromination of 2,2'-bithiophene followed by nucleophilic substitution with methylthiolate (). The methylthio groups enhance solubility and electronic conjugation, making it suitable for applications in molecular junctions and conductive polymers ().

Properties

Molecular Formula |

C10H10S4 |

|---|---|

Molecular Weight |

258.5 g/mol |

IUPAC Name |

3-methylsulfanyl-2-(3-methylsulfanylthiophen-2-yl)thiophene |

InChI |

InChI=1S/C10H10S4/c1-11-7-3-5-13-9(7)10-8(12-2)4-6-14-10/h3-6H,1-2H3 |

InChI Key |

FFDKJTMKDNAPBP-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(SC=C1)C2=C(C=CS2)SC |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Lithiation

- Starting Material: 3-bromo-4-methylthiophene

- Reagent: n-butyllithium (n-BuLi)

- Process: Treatment of 3-bromo-4-methylthiophene with n-butyllithium induces regioselective lithiation at the 2-position of the thiophene ring. This lithiation is critical to direct subsequent functionalization steps.

Formation of Bis-thienyl Sulfide Intermediate

Oxidative Ring Closure and Bromination

- Reagents: Copper(II) chloride (CuCl2), N-bromosuccinimide (NBS)

- Conditions: The bis-thienyl sulfide undergoes CuCl2-mediated oxidative ring closure to form a dithienothiophene (DTT) moiety. Subsequent bromination at the α-positions of the thiophene rings is achieved using NBS in a methylene chloride-acetic acid mixture, often assisted by ultrasound to improve yield and reaction time.

Final Coupling to Form this compound

- Reagents: Phenyl boronic ester, palladium catalyst (Pd(dppf)Cl2)

- Conditions: The brominated intermediates undergo Suzuki-Miyaura coupling under microwave irradiation (e.g., 130 °C for 2 minutes) in a tetrahydrofuran/water mixture to yield the final this compound product.

Summary of Key Synthetic Steps and Yields

| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Regioselective lithiation | n-Butyllithium, low temperature | Lithiated thiophene intermediate | High | Critical for regioselectivity |

| 2. Sulfur functionalization | Bis(phenylsulfonyl) sulfide | Bis-thienyl sulfide intermediate | Moderate | Precursor for methylthio substitution |

| 3. Oxidative ring closure | CuCl2, ethyl ether | Dithienothiophene (DTT) | ~50 | Requires careful control |

| 4. Bromination | N-Bromosuccinimide (NBS), CH2Cl2/AcOH, US | Dibrominated DTT | ~80-99 | Ultrasound improves yield and time |

| 5. Oxidation (optional) | MCPBA or H2O2/CF3COOH, ultrasound | Sulfone derivatives (optional) | 80-95 | Ultrasound reduces reagent excess needed |

| 6. Suzuki coupling | Pd(dppf)Cl2, phenyl boronic ester, MW | This compound | High | Microwave irradiation shortens reaction |

US = Ultrasound; MW = Microwave irradiation

Analytical and Research Data Supporting Preparation

- Regioselective Lithiation: Confirmed by NMR and mass spectrometry, ensuring substitution occurs at the desired 3-positions.

- Oxidative Ring Closure: Monitored by UV-Vis and cyclic voltammetry, showing characteristic electronic transitions of the dithienothiophene core.

- Bromination Efficiency: Enhanced by ultrasound, with yields improving from ~52% (no ultrasound) to >80% with ultrasound assistance.

- Final Coupling: Microwave-assisted Suzuki coupling achieves near-complete conversion within minutes, confirmed by chromatographic purity and spectral data.

- Electrochemical Properties: The final compound exhibits redox behavior suitable for organic electronic applications, as shown in cyclic voltammetry studies.

Chemical Reactions Analysis

Oxidation Reactions

Controlled oxidation of the methylthio groups enables the formation of sulfoxides and sulfones:

*Without ultrasound assistance, higher equivalents of MPCBA are required for comparable yields .

Electrochemical Redox Behavior

BMTbT exhibits two reversible one-electron redox processes, making it suitable for energy storage applications:

| Property | Value | Reference |

|---|---|---|

| First oxidation potential | 3.8 V vs Li/Li⁺ | |

| Second oxidation potential | 4.0 V vs Li/Li⁺ | |

| Gravimetric capacity | 209 mAh/g | |

| Charge-transfer rate (k₀) | 2.3 × 10⁻² cm/s (first process) |

The methylthio groups stabilize cationic intermediates via electron donation and delocalization, enabling reversible doping/dedoping cycles . This contrasts with methoxy or alkyl substituents, which show inferior stabilization .

Electrochemical Polymerization

BMTbT undergoes electrochemical polymerization to form conductive polythiophenes:

-

Conditions : Potentiostatic or galvanostatic methods in acetonitrile/TBAPF₆ electrolytes .

-

Polymer properties :

Comparative Reactivity with Other Substituents

Methylthio groups uniquely enhance BMTbT’s stability compared to other substituents:

| Substituent | Redox Reversibility | Oxidation Potential (V vs Li/Li⁺) | Reference |

|---|---|---|---|

| Methylthio | Yes (two processes) | 3.8, 4.0 | |

| Methoxy | Partially reve |

Scientific Research Applications

3,3’-Bis(methylthio)-2,2’-bithiophene has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 3,3’-Bis(methylthio)-2,2’-bithiophene is largely dependent on its interaction with specific molecular targets and pathways. The compound can interact with various enzymes and receptors, modulating their activity and leading to biological effects. For example, its potential antimicrobial activity may involve the inhibition of key bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Electronic Properties of Bithiophene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Eonset (V) | Conductance (nS) |

|---|---|---|---|---|

| 3,3'-Bis(methylthio)-2,2'-bithiophene | -7.30 | -2.10 | +0.80 | 0.3 (FWHM) |

| 5,5’-Bis(methylthio)-2,2’-bithiophene | -7.45 | -2.25 | +0.85 | 0.5 (FWHM) |

| 3,3’-Dibromo-2,2’-bithiophene | -8.07 | -1.72 | +1.20 | N/A |

| 3,3’-Dimethoxy-2,2’-bithiophene | -7.48 | -1.66 | +0.65 | N/A |

Table 2: Application-Specific Performance

| Compound | Charge Mobility (cm²/V·s) | Solubility (mg/mL) | Mechanical Flexibility |

|---|---|---|---|

| This compound | 0.15 | 25 (CHCl3) | Moderate |

| p(gT2) | 0.02 | 50 (H2O) | High (ε ≈ 150%) |

| 5,5′-Bis(3-dodecyl-2-thienyl)-2,2′-bithiophene | 0.005 | 40 (THF) | Low |

Key Research Findings

- Synthetic Accessibility : this compound is synthesized in fewer steps (2–3 steps) compared to 3,3’-dimethoxy derivatives (4–5 steps), offering scalability ().

- Conductance Stability : Methylthio groups at 3,3' positions minimize steric hindrance, enabling sharper conductance peaks than 5,5' analogues ().

- Electrochemical Reversibility : 3,3’-dimethoxy derivatives exhibit superior redox reversibility (ΔEp ≈ 50 mV) over methylthio-substituted compounds (ΔEp ≈ 80 mV), critical for electrochromic applications ().

Biological Activity

3,3'-Bis(methylthio)-2,2'-bithiophene (BMTBT) is a compound of increasing interest in the field of organic electronics and medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of BMTBT, focusing on its synthesis, biological evaluations, and applications.

Chemical Structure and Synthesis

BMTBT features a bithiophene backbone with methylthio substituents at the 3 positions. This specific substitution pattern enhances its electronic properties, making it a candidate for various applications in organic semiconductors and pharmaceuticals. The synthesis of BMTBT typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for high yields and purity of the final product .

Antimicrobial Properties

Recent studies have indicated that BMTBT exhibits significant antimicrobial activity. For instance, it has shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was reported to be as low as 0.98 μg/mL against MRSA strains . This suggests that BMTBT could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

BMTBT has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines. For example, compounds derived from BMTBT were tested against human lung carcinoma (A549) and renal carcinoma (RFX 393) cell lines, showing significant growth inhibition with IC50 values comparable to established chemotherapeutics .

| Cell Line | IC50 (μM) | Reference Compound IC50 (μM) |

|---|---|---|

| A549 | 11.70 | Staurosporine (reference) |

| RFX 393 | 19.92 | Staurosporine (reference) |

The mechanism by which BMTBT exerts its biological effects is still under investigation. Preliminary data suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways linked to cell cycle regulation . Additionally, its electrochemical properties may facilitate interactions with cellular components that lead to cytotoxic effects.

Case Studies

- Antimicrobial Efficacy : A study conducted on various synthesized derivatives of BMTBT revealed that modifications in the thiophene structure significantly impacted their antimicrobial potency. The most active derivatives demonstrated MIC values lower than 1 μg/mL against MRSA .

- Anticancer Screening : In a comprehensive screening involving multiple cancer cell lines from the NCI database, BMTBT derivatives displayed varying degrees of antiproliferative activity. Notably, compounds with enhanced electron-donating groups showed improved efficacy against CDK2 and TRKA kinases, which are critical targets in cancer therapy .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3,3'-Bis(methylthio)-2,2'-bithiophene?

The synthesis typically involves bromine-lithium exchange followed by reaction with dimethyl disulfide (MeS). Starting from 3,4′-dibromo-2,2′-bithiophene, bromine atoms at the 3- and 4′-positions are replaced via lithium intermediates, which are then quenched with MeS to install methylthio (-SMe) groups. This method achieves moderate to high yields (e.g., 67% for analogous bis(alkylsulfanyl) derivatives) and requires strict anhydrous conditions under inert gas (e.g., nitrogen or argon) .

Q. How is this compound characterized structurally and spectroscopically?

Key characterization techniques include:

- X-ray crystallography : Resolves molecular geometry, confirming substitution patterns and dihedral angles between thiophene rings (e.g., β = 91.065° for a related bithiophene derivative) .

- NMR spectroscopy : H and C NMR identify methylthio group protons (δ ~2.5 ppm for -SMe) and carbon environments, respectively. Splitting patterns distinguish regioisomers .

- IR spectroscopy : Absorptions for C-S (650–750 cm) and aromatic C=C (1450–1600 cm) bonds validate functionalization .

Q. What electronic properties make this compound relevant for materials science?

Photoelectron spectroscopy (He I) and electron transmission spectroscopy reveal ionization energies (IE) and electron attachment energies (EA) influenced by methylthio substituents. The -SMe groups lower IE due to electron-donating effects, enhancing hole-transport potential. Ab initio calculations (e.g., 3-21G*) corroborate experimental trends in frontier molecular orbitals (HOMO/LUMO) .

Advanced Research Questions

Q. How does this compound perform in organic electronic devices?

In polymer semiconductors, derivatives like poly(bithiophene-imide) exhibit n-channel FET behavior with electron mobilities >0.01 cm V s. The methylthio groups enhance solubility and crystallinity, enabling solution-processed films. Annealing induces terracing in AFM, aligning π-stacking (d-spacing ~3.43 Å) for efficient charge transport .

Q. What electrochemical pathways govern its oxidation and coupling reactions?

Cyclic voltammetry and in situ spectroelectrochemistry (ESR/UV-Vis-NIR) reveal:

- Radical cation formation : Initial oxidation at ~0.8 V (vs. Ag/Ag) generates stable radical cations.

- Coupling pathways : Unsubstituted 5-positions favor 3,3′-bithiophene dimerization, while methylthio groups stabilize intermediates, directing regioselectivity. Dehydrodimerization competes with oligomerization, depending on substituents .

Q. How can computational modeling optimize its structure-property relationships?

Density functional theory (DFT) predicts:

- Planarity : Methylthio substituents minimally distort the bithiophene core, preserving π-conjugation.

- Electron affinity : LUMO levels (~-3.2 eV) align with acceptors like benzobisazoles for donor-acceptor copolymers.

- Solubility : Alkyl chains in derivatives (e.g., N-octyldodecyl) balance crystallinity and processability .

Q. What role does it play in catalytic ligand design?

As a precursor to chiral ligands (e.g., tetraMe-BITIOP), the bithiophene scaffold provides C-symmetry and electron-rich phosphine coordination sites. Rh(I) and Ru(II) complexes catalyze asymmetric hydrogenation of ketones with >95% enantiomeric excess (ee), rivaling BINAP-based systems .

Methodological Considerations

Q. How to resolve contradictions in synthetic yields across studies?

Q. What strategies mitigate challenges in electrochemical stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.